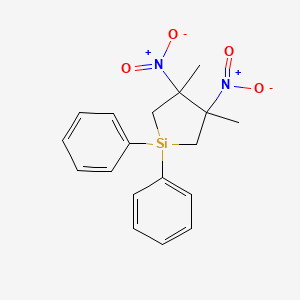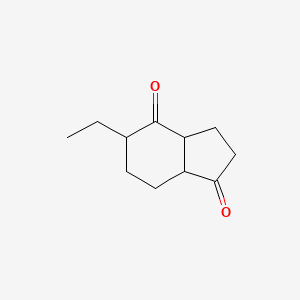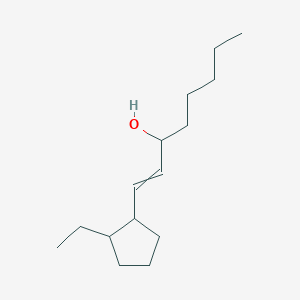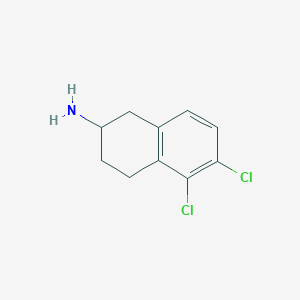![molecular formula C18H15ClN2O B14604133 3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine CAS No. 61075-32-9](/img/structure/B14604133.png)
3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a chloro group and an ether linkage to a naphthalene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 2-methylprop-1-en-1-yl naphthalene, is synthesized through a Friedel-Crafts alkylation reaction.
Ether Formation: The naphthalene derivative is then reacted with 3-chloro-6-hydroxypyridazine under basic conditions to form the ether linkage.
Chlorination: The final step involves the chlorination of the pyridazine ring to introduce the chloro substituent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-{[1-(2-methylprop-1-yl)naphthalen-2-yl]oxy}pyridazine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazines.
Aplicaciones Científicas De Investigación
3-Chloro-6-{[1-(2-methylprop-1-yl)naphthalen-2-yl]oxy}pyridazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-{[1-(2-methylprop-1-yl)naphthalen-2-yl]oxy}pyridazine involves its interaction with specific molecular targets. The chloro group and the ether linkage play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-methyl-1-propene: A simpler compound with a similar chloro group but lacking the pyridazine and naphthalene moieties.
2-Methyl-2-propenyl chloride: Another related compound with a similar alkyl chloride structure.
Uniqueness
3-Chloro-6-{[1-(2-methylprop-1-yl)naphthalen-2-yl]oxy}pyridazine is unique due to its combination of a pyridazine ring, a naphthalene derivative, and a chloro substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler related compounds.
Propiedades
Número CAS |
61075-32-9 |
|---|---|
Fórmula molecular |
C18H15ClN2O |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
3-chloro-6-[1-(2-methylprop-1-enyl)naphthalen-2-yl]oxypyridazine |
InChI |
InChI=1S/C18H15ClN2O/c1-12(2)11-15-14-6-4-3-5-13(14)7-8-16(15)22-18-10-9-17(19)20-21-18/h3-11H,1-2H3 |
Clave InChI |
MMXJLNRJMKVEGZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=C(C=CC2=CC=CC=C21)OC3=NN=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


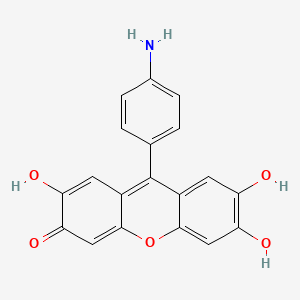
![(2R)-5-Ethyl-5'-methyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14604060.png)

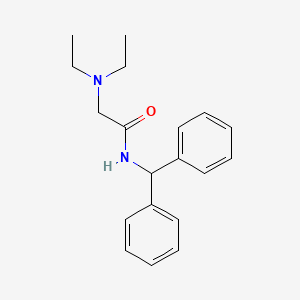
![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)
![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)

![1-[4-(1-Hydroxyethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B14604086.png)

![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)
